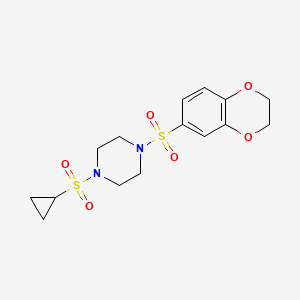![molecular formula C17H22N2O B6587650 2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide CAS No. 1226438-17-0](/img/structure/B6587650.png)
2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide is a complex organic compound that features a pyrrole ring, a phenyl group, and a butanamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrole ring, a common scaffold in many biologically active molecules, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide typically involves the condensation of a phenyl-substituted butanamide with a pyrrole derivative. One common method is the Paal–Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with an amine to form the pyrrole ring . The reaction conditions often include the use of a catalytic amount of acid or base and can be carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole N-oxide derivatives.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole N-oxide, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Its potential biological activity makes it a subject of interest in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The phenyl group can enhance the compound’s binding affinity to these targets, while the butanamide moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A saturated analog of pyrrole, often used in medicinal chemistry.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, exhibiting different biological activities.
Indole: Another heterocyclic compound with a similar structure, widely studied for its biological properties.
Uniqueness
2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-phenyl-N-(3-pyrrol-1-ylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-16(15-9-4-3-5-10-15)17(20)18-11-8-14-19-12-6-7-13-19/h3-7,9-10,12-13,16H,2,8,11,14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPJAVQJSWKNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2(3H)-Benzoxazolone, 3-[2-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]-](/img/structure/B6587578.png)
![2-[4-(2-cyclopropyl-2-oxoethoxy)benzamido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6587584.png)

![N-[3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6587593.png)
![N-(2-oxo-2-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethyl)-1H-indole-3-carboxamide](/img/structure/B6587598.png)
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide](/img/structure/B6587602.png)
![N-(3-chloro-4-fluorophenyl)-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide](/img/structure/B6587610.png)
![2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide](/img/structure/B6587625.png)
![2-(4-fluorophenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide](/img/structure/B6587629.png)
![4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B6587653.png)
![4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-1-methanesulfonylpiperidine](/img/structure/B6587655.png)
![N-[(furan-2-yl)methyl]-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6587663.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6587664.png)
![2-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B6587670.png)
